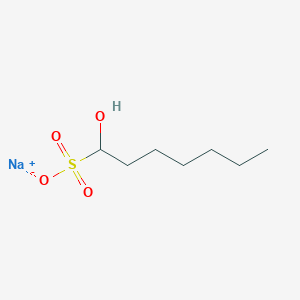

Heptanal sodium bisulfite

Description

Properties

CAS No. |

13495-04-0 |

|---|---|

Molecular Formula |

C7H15NaO4S |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

sodium;1-hydroxyheptane-1-sulfonate |

InChI |

InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7(8)12(9,10)11;/h7-8H,2-6H2,1H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

QATUVRLKFKBGMW-UHFFFAOYSA-M |

SMILES |

CCCCCCC(O)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCC(O)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCC(O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Heptanal Sodium Bisulfite: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of heptanal sodium bisulfite, an α-hydroxyalkanesulfonate adduct formed from the reaction of heptanal with sodium bisulfite. This compound is of significant interest in organic synthesis, particularly as a stable crystalline solid that facilitates the purification and handling of the often volatile and less stable heptanal.[1][2] Its formation is a reversible nucleophilic addition reaction, allowing for the regeneration of the pure aldehyde when required.[1][3]

Synthesis of this compound

The synthesis of this compound proceeds via a nucleophilic addition mechanism. The sulfur atom of the bisulfite ion attacks the electrophilic carbonyl carbon of heptanal, leading to the formation of a tetrahedral intermediate which then rearranges to the stable α-hydroxyalkanesulfonate product.[1] The reaction is typically carried out in a biphasic system or in a water-miscible organic solvent to ensure efficient interaction between the aqueous bisulfite solution and the organic aldehyde.[3][4]

Experimental Protocol: Synthesis and Purification

This protocol outlines a common laboratory procedure for the synthesis and purification of this compound.

Materials:

-

Heptanal

-

Sodium bisulfite (or sodium metabisulfite)

-

Ethanol

-

Water

-

Hexanes (or other suitable non-polar solvent for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Vacuum source

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of heptanal in ethanol.[2]

-

Preparation of Bisulfite Solution: Prepare a saturated aqueous solution of sodium bisulfite. An excess of sodium bisulfite is generally used to drive the equilibrium towards adduct formation.[1]

-

Reaction: While stirring the heptanal solution, add the sodium bisulfite solution dropwise using a dropping funnel. The reaction is typically conducted at room temperature or slightly above (e.g., 35 °C) to facilitate the reaction.[1]

-

Precipitation: Continue stirring the mixture. The this compound adduct will precipitate out of the solution as a white solid. The reaction time can vary from minutes to several hours. For complete precipitation, the mixture can be cooled in an ice bath.[2]

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the filter cake with a non-polar solvent such as hexanes to remove any unreacted heptanal and other organic impurities.[2]

-

Drying: Dry the purified this compound adduct in a vacuum oven or desiccator to remove residual solvent.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₅NaO₄S |

| Molecular Weight | 218.25 g/mol [5][6][7] |

| Appearance | White crystalline powder[2][8] |

| Solubility | Moderately soluble in water, somewhat soluble in methanol, practically insoluble in ethanol and ether.[6] |

Spectroscopic Data

The formation of the adduct leads to characteristic changes in the spectroscopic signatures compared to the starting heptanal.

| Technique | Heptanal (Starting Material) | This compound (Product) |

| ¹H NMR | Aldehydic proton (CHO): ~δ 9.6-9.8 ppm (triplet)[1][9][10]α-protons (CH₂CHO): ~δ 2.4 ppm[1] | Disappearance of the aldehydic proton signal.[1]Appearance of a new signal for the α-hydroxy proton (CHOH) at a different chemical shift. |

| ¹³C NMR | Carbonyl carbon (C=O): Highly deshielded signal. | Upfield shift of the former carbonyl carbon, now a single-bonded carbon attached to oxygen and sulfur.[1] |

| Infrared (IR) Spectroscopy | Strong C=O stretching band around 1730 cm⁻¹. | Disappearance of the C=O stretching band.Appearance of a broad O-H stretching band and strong S=O stretching bands. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of heptanal (114.19 g/mol ).[11][12][13] | Molecular weight information can be obtained, though the adduct may fragment in the mass spectrometer. LC-MS is a suitable technique for its analysis.[1] |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthesis workflow and the underlying chemical transformation.

Caption: Synthesis workflow for this compound.

Caption: Nucleophilic addition of bisulfite to heptanal.

References

- 1. This compound | 13495-04-0 | Benchchem [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Workup [chem.rochester.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C7H15NaO4S | CID 23674994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugfuture.com]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. This compound | 13495-04-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. researchgate.net [researchgate.net]

- 10. Heptaldehyde(111-71-7) 1H NMR spectrum [chemicalbook.com]

- 11. Heptanal [webbook.nist.gov]

- 12. Heptanal - Wikipedia [en.wikipedia.org]

- 13. Heptanal [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Heptanal Sodium Bisulfite

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, an adduct with significant applications in organic synthesis and pharmaceutical sciences. The document details its formation, stability, and reactivity, along with established experimental protocols and its role in drug development.

Core Physical and Chemical Properties

This compound, also known as heptaldehyde sodium bisulfite, is the product of a reversible reaction between heptanal and sodium bisulfite.[1] It serves as a stable, water-soluble carrier of heptanal, which is otherwise a less stable, oily liquid.[2][3] This adduct is primarily utilized for the purification of heptanal from reaction mixtures.[2][4]

Physical Properties

The key physical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 13495-04-0 | [2][5][6] |

| Molecular Formula | C₇H₁₅NaO₄S | [2][5][6][7][8] |

| Molecular Weight | 218.25 g/mol | [2][5][6][7][8] |

| Appearance | Powder, Crystals, or Chunks | [3][9] |

| Solubility | Moderately soluble in water; Somewhat soluble in methanol; Practically insoluble in ethanol and ether. | [5] |

| IUPAC Name | sodium;1-hydroxyheptane-1-sulfonate | [2][8] |

Chemical Properties and Reactivity

Formation and Stability The formation of this compound is a classic example of nucleophilic addition, where the bisulfite ion attacks the electrophilic carbonyl carbon of heptanal.[2] This reaction transforms the planar aldehyde into a tetrahedral α-hydroxyalkanesulfonate.[2] The adduct's stability is highly dependent on pH, exhibiting the greatest stability in neutral to weakly acidic environments.[2] As the pH deviates from this range, the equilibrium shifts, favoring dissociation back to the starting materials.[2]

Reversibility The reversible nature of the adduct formation is crucial for its primary application: the purification of heptanal.[2]

-

Acidic Conditions : The addition of a strong acid converts the bisulfite ion to sulfurous acid (H₂SO₃), which decomposes into water and sulfur dioxide gas. This removal of a reactant shifts the equilibrium, regenerating the heptanal.[2]

-

Basic Conditions : Treatment with a strong base, such as sodium hydroxide, also reverses the reaction, allowing for the recovery of the aldehyde.[4]

-

Temperature : Increasing the temperature can shift the equilibrium back towards the aldehyde and bisulfite, aiding in the regeneration process.[2]

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of the bisulfite adduct is itself a purification method. Crude heptanal can be effectively purified by forming the solid adduct, which precipitates and can be separated from soluble impurities.[10][11]

Materials:

-

Crude Heptanal (or a reaction mixture containing heptanal)

-

Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅)

-

Water

-

Ethanol or other suitable organic solvent (e.g., ether, methanol)[5][10]

General Protocol:

-

A saturated aqueous solution of sodium bisulfite is prepared. An excess of the bisulfite reagent is typically used to drive the equilibrium towards adduct formation.[2][4]

-

The crude heptanal, often dissolved in a solvent like ethanol or ether, is mixed with the aqueous bisulfite solution.[5][10]

-

The mixture is stirred vigorously to maximize contact between the aqueous and organic phases. The reaction is often carried out at or slightly above room temperature (e.g., 35°C) for a duration ranging from 30 minutes to several hours to ensure complete adduct formation.[2]

-

The this compound adduct, being insoluble in the reaction medium, precipitates as a solid.[10][11]

-

The solid adduct is isolated by filtration and washed with a suitable solvent (e.g., ethanol, ether) to remove any remaining impurities.[5][11]

References

- 1. Sciencemadness Discussion Board - Reactions with Aldehyde/Ketone Bisulfite-Adducts - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. This compound | 13495-04-0 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Workup [chem.rochester.edu]

- 5. This compound [drugfuture.com]

- 6. echemi.com [echemi.com]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. This compound | C7H15NaO4S | CID 23674994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 13495-04-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]

- 11. Reddit - The heart of the internet [reddit.com]

1H NMR spectrum of heptanal bisulfite adduct.

An In-depth Technical Guide to the 1H NMR Spectrum of the Heptanal Bisulfite Adduct

Introduction

For researchers, scientists, and professionals in drug development, the purification of aldehydes can be a significant challenge due to their reactivity and potential for instability. A robust and effective method for the purification of aldehydes is the formation of bisulfite adducts. This reaction is reversible and yields a stable, often crystalline, solid that can be easily separated from non-carbonyl-containing impurities.[1][2] Heptanal, a seven-carbon aliphatic aldehyde, is a relevant model compound for understanding this process.

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of the heptanal bisulfite adduct, also known as sodium 1-hydroxyheptane-1-sulfonate.[3] A thorough understanding of the spectral changes that occur upon adduct formation is crucial for monitoring the reaction, confirming the structure of the product, and assessing its purity.

Structural Elucidation via 1H NMR Spectroscopy

The formation of the heptanal bisulfite adduct involves the nucleophilic addition of a bisulfite ion to the carbonyl carbon of heptanal. This process results in the conversion of the sp2-hybridized aldehyde carbon into an sp3-hybridized carbon, which is bonded to a hydroxyl group and a sulfonate group.[4] This structural transformation leads to significant and predictable changes in the 1H NMR spectrum.

The most notable change is the disappearance of the characteristic aldehyde proton signal of heptanal, which is typically observed as a triplet in the highly deshielded region of the spectrum, around 9.6-10.0 ppm.[4][5] In its place, a new signal emerges that corresponds to the proton on the carbon atom bearing the newly formed hydroxyl and sulfonate groups (the α-proton). This proton appears in a region significantly upfield from the original aldehyde proton.[4]

Furthermore, the protons on the carbon adjacent to the original carbonyl group (the β-protons) also experience a change in their chemical environment, resulting in a shift in their resonance. The remaining protons of the alkyl chain are less affected but may show minor shifts.

Data Presentation: 1H NMR Chemical Shift Comparison

The following table summarizes the expected 1H NMR chemical shifts for heptanal and its bisulfite adduct. The data for the adduct are based on typical values for similar aldehyde-bisulfite adducts, as specific high-resolution spectra for the heptanal adduct are not extensively published.[4]

| Proton Assignment | Heptanal Chemical Shift (δ, ppm) | Heptanal Bisulfite Adduct Chemical Shift (δ, ppm) | Key Observations |

| Aldehydic Proton (-CHO) | ~9.77 (triplet)[6] | N/A | Disappearance of the aldehyde proton signal is a key indicator of adduct formation.[4] |

| α-Proton (-CH(OH)SO3Na) | N/A | ~4.0 - 5.0 | Appearance of a new signal in this region confirms the formation of the adduct. The exact shift is dependent on the solvent.[4] |

| β-Protons (-CH2-CH(OH)SO3Na) | ~2.41 (multiplet)[6] | ~1.5 - 2.0 | An upfield shift is observed due to the change from a carbonyl group to the bisulfite adduct.[4] |

| Methylene Protons (-(CH2)4-) | ~1.30 - 1.62[6] | ~1.2 - 1.6 | Minor changes in chemical shift are expected for the rest of the alkyl chain. |

| Terminal Methyl Protons (-CH3) | ~0.88 (triplet)[6] | ~0.9 | The terminal methyl group is least affected by the transformation.[4] |

Experimental Protocols

Detailed methodologies for the formation of the heptanal bisulfite adduct and its subsequent analysis by 1H NMR are provided below.

Formation of Heptanal Bisulfite Adduct

This protocol is a representative procedure based on common methods for the formation of aldehyde bisulfite adducts.[1][7][8]

Materials:

-

Heptanal

-

Sodium bisulfite (NaHSO3) or Sodium metabisulfite (Na2S2O5)

-

Ethanol (EtOH)

-

Water (H2O)

-

Ethyl Acetate (EtOAc) or n-Propyl Acetate

-

Diethyl ether (Et2O) for washing

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the crude or pure heptanal in a mixture of ethanol and ethyl acetate.

-

Prepare a saturated aqueous solution of sodium bisulfite.

-

Cool the heptanal solution in an ice bath with stirring.

-

Slowly add the saturated sodium bisulfite solution to the heptanal solution.

-

Stir the resulting mixture vigorously. The formation of a white precipitate (the bisulfite adduct) should be observed. The reaction progress can be monitored by 1H NMR to check for the disappearance of the aldehyde signal.[9]

-

Continue stirring for a period of 1 to 4 hours to ensure complete reaction.

-

Isolate the solid bisulfite adduct by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted aldehyde and other organic impurities.

-

Dry the white solid under vacuum to obtain the purified heptanal bisulfite adduct.

1H NMR Sample Preparation and Acquisition

Materials:

-

Heptanal bisulfite adduct

-

Deuterated solvent (e.g., DMSO-d6 or D2O)

-

NMR tube

-

Pipettes

-

Vortex mixer

Procedure:

-

Dissolve approximately 5-10 mg of the dried heptanal bisulfite adduct in about 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d6 is often used for bisulfite adducts) in a clean, dry NMR tube.[7]

-

Ensure the solid is fully dissolved. Gentle vortexing may be required.

-

Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and assign the peaks based on their chemical shifts and multiplicities, referencing the expected values in the table above.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the formation and isolation of the heptanal bisulfite adduct.

References

- 1. escholarship.org [escholarship.org]

- 2. Bisulfite - Wikipedia [en.wikipedia.org]

- 3. Heptanal sodium bisulfite | C7H15NaO4S | CID 23674994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13495-04-0 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Heptaldehyde(111-71-7) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of Alpha-Hydroxyalkanesulfonates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of alpha-hydroxyalkanesulfonates. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to characterize these important compounds, which find applications as surfactants and in various chemical syntheses. This document details the key experimental protocols for spectroscopic and spectrometric techniques, presents quantitative data in a structured format, and illustrates the analytical workflows for a thorough structural determination.

Introduction to Alpha-Hydroxyalkanesulfonates

Alpha-hydroxyalkanesulfonates are a class of organic compounds characterized by a sulfonate group (-SO₃⁻) and a hydroxyl group (-OH) attached to the same carbon atom. Their amphiphilic nature, arising from a hydrophilic sulfonate-hydroxyl head and a hydrophobic alkyl chain, makes them effective surfactants. The precise structural determination of these molecules is crucial for understanding their physicochemical properties, predicting their behavior in various applications, and ensuring their purity and quality in pharmaceutical and industrial contexts.

The structural elucidation of alpha-hydroxyalkanesulfonates typically involves a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each technique provides unique and complementary information, allowing for the unambiguous determination of the molecular structure, including connectivity, stereochemistry, and the identification of functional groups.

Core Analytical Techniques and Experimental Protocols

A multi-faceted analytical approach is essential for the complete structural characterization of alpha-hydroxyalkanesulfonates. The following sections detail the experimental protocols for the most critical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are employed to elucidate the connectivity of atoms in alpha-hydroxyalkanesulfonates.

-

Sample Preparation:

-

Dissolve 5-25 mg of the alpha-hydroxyalkanesulfonate sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[1][2] D₂O is often preferred for its ability to exchange with the labile hydroxyl proton, which can simplify the spectrum.

-

Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1]

-

For quantitative NMR (qNMR), a known amount of an internal standard is added to the sample.[3][4]

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include:

-

Pulse sequence: A standard single-pulse experiment.

-

Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration for quantitative analysis.[3]

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same instrument.

-

Typical acquisition parameters include:

-

Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Relaxation delay (d1): 2-5 seconds. For quantitative analysis, a longer delay (at least 5 times the longest T1) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[3]

-

Number of scans: 1024 or more, as ¹³C is an insensitive nucleus.

-

-

Process the data similarly to the ¹H NMR spectrum.

-

The chemical shifts (δ) and coupling constants (J) provide valuable structural information.

-

¹H NMR:

-

The proton on the carbon bearing the hydroxyl and sulfonate groups (the α-proton) typically appears as a multiplet in the downfield region (around 3.5-4.5 ppm) due to the deshielding effect of the electronegative oxygen and sulfur atoms.

-

Protons on the alkyl chain appear in the upfield region (typically 0.8-2.0 ppm).

-

The hydroxyl proton is often broad and its chemical shift is concentration and solvent-dependent. In D₂O, this proton will exchange with deuterium and the signal will disappear.

-

-

¹³C NMR:

-

The carbon atom attached to the hydroxyl and sulfonate groups (the α-carbon) is significantly deshielded and appears in the 60-80 ppm region.

-

The carbons of the alkyl chain resonate in the upfield region (10-40 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of these non-volatile compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the alpha-hydroxyalkanesulfonate in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of surfactants.[5]

-

Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous phase (e.g., water with a small amount of formic acid or ammonium acetate to improve ionization) and increasing the organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) is the preferred method for these polar and ionic compounds, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) can be used.

-

MS Scan: Acquire full scan mass spectra to determine the molecular weight of the parent ion.

-

MS/MS (Tandem MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information. Optimization of collision energy is crucial for obtaining informative fragment spectra.

-

In negative ion mode ESI-MS, alpha-hydroxyalkanesulfonates typically show a prominent deprotonated molecule [M-H]⁻. The MS/MS fragmentation of this ion is key to structural elucidation. Common fragmentation pathways include:

-

Loss of SO₃: A characteristic fragmentation for sulfonated compounds, resulting in an ion corresponding to the alkoxide.

-

Cleavage of the C-C bond alpha to the hydroxyl group: This can lead to the formation of smaller, stable fragment ions.

-

Loss of H₂O: Dehydration can occur from the parent or fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[6][7][8]

-

Sample Preparation:

-

For solid samples, place a small amount of the powder directly onto the ATR crystal.

-

For liquid or solution samples, a single drop is placed on the crystal.

-

Ensure good contact between the sample and the ATR crystal by applying gentle pressure.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and record the sample spectrum.

-

The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The FT-IR spectrum of an alpha-hydroxyalkanesulfonate will exhibit characteristic absorption bands for its key functional groups:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.[9]

-

C-H Stretch: Sharp absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.

-

S=O Stretch: Strong and characteristic absorption bands for the sulfonate group, typically appearing in the regions of 1260-1150 cm⁻¹ (asymmetric stretch) and 1070-1030 cm⁻¹ (symmetric stretch).

-

C-O Stretch: An absorption band in the 1150-1050 cm⁻¹ region, which may overlap with the sulfonate absorptions.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the structural elucidation of alpha-hydroxyalkanesulfonates.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Alpha-Hydroxyalkanesulfonates

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH(OH)(SO₃⁻) | 3.5 - 4.5 (m) | 60 - 80 |

| -CH₂- adjacent to α-CH | 1.5 - 2.0 (m) | 30 - 40 |

| Alkyl Chain -CH₂- | 1.2 - 1.6 (br s) | 20 - 35 |

| Terminal -CH₃ | 0.8 - 1.0 (t) | 10 - 15 |

| -OH | 2.0 - 5.0 (br s) | - |

Note: Chemical shifts are approximate and can vary depending on the specific structure, solvent, and concentration. m = multiplet, br s = broad singlet, t = triplet.

Table 2: Characteristic Mass Spectral Fragments of Deprotonated Alpha-Hydroxyalkanesulfonates ([M-H]⁻) in ESI-MS/MS

| Fragment Ion | Description |

| [M-H-80]⁻ | Loss of SO₃ |

| [M-H-18]⁻ | Loss of H₂O |

| [HSO₃]⁻ (m/z 81) | Bisulfite anion |

| Alkyl chain fragments | Cleavage of C-C bonds in the alkyl chain |

Visualization of Analytical Workflows

The structural elucidation of alpha-hydroxyalkanesulfonates follows a logical workflow, integrating data from multiple analytical techniques. The following diagrams, generated using the DOT language, illustrate these workflows.

Caption: Overall workflow for the synthesis, purification, and structural elucidation of alpha-hydroxyalkanesulfonates.

Caption: Detailed workflow for NMR-based structural analysis of alpha-hydroxyalkanesulfonates.

Caption: Workflow for LC-MS/MS analysis of alpha-hydroxyalkanesulfonates.

Conclusion

The structural elucidation of alpha-hydroxyalkanesulfonates is a critical process that relies on the synergistic application of modern analytical techniques. This guide has provided a detailed overview of the core methodologies, including NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy. By following the outlined experimental protocols, researchers and scientists can confidently determine the structure of these compounds. The provided quantitative data and workflow diagrams serve as valuable resources for planning and executing the structural characterization of known and novel alpha-hydroxyalkanesulfonates, ultimately supporting their development and application in various scientific and industrial fields.

References

- 1. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. chemeo.com [chemeo.com]

- 9. cir-safety.org [cir-safety.org]

Heptanal Sodium Bisulfite Adduct Formation: A Technical Guide to Equilibrium and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible reaction between aldehydes and sodium bisulfite to form α-hydroxyalkanesulfonates, commonly known as bisulfite adducts, is a cornerstone of classic organic chemistry with enduring relevance in modern applications, including purification processes in drug development. This technical guide provides a comprehensive overview of the formation and equilibrium of the heptanal sodium bisulfite adduct. Heptanal, a seven-carbon aliphatic aldehyde, serves as a model for understanding the behavior of medium-chain aldehydes in this reaction. This document details the thermodynamic and kinetic aspects of the equilibrium, outlines experimental protocols for its study, and presents quantitative data to inform practical applications.

Core Concepts: The Reaction Equilibrium

The formation of the this compound adduct is a nucleophilic addition reaction. The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanal. This reaction is reversible, and its equilibrium can be influenced by several factors, most notably pH and temperature.

The equilibrium can be represented as follows:

Heptanal + Sodium Bisulfite ⇌ this compound Adduct

The position of this equilibrium is critical for practical applications, such as the purification of heptanal from reaction mixtures. By manipulating the conditions, the equilibrium can be shifted to favor either the formation of the water-soluble adduct for extraction or its decomposition to regenerate the purified aldehyde.

Quantitative Data on Adduct Formation

While extensive experimental data specifically for the this compound adduct is limited in publicly available literature, theoretical and comparative data provide valuable insights. The following tables summarize key quantitative parameters.

Table 1: Theoretical Thermodynamic and Kinetic Data for this compound Adduct Formation

This data is derived from molecular dynamics simulations and provides an estimation of the reaction's characteristics in an aqueous solution at 298 K and 1 atm.

| Parameter | Value | Computational Method |

| Equilibrium Constant (Keq) | 2.18 x 104 M-1 | Molecular Dynamics Simulation |

| Formation Rate Constant (kf) | 1.2 x 103 M-1s-1 | Molecular Dynamics Simulation |

| Dissociation Rate Constant (kd) | 5.5 x 10-2 s-1 | Molecular Dynamics Simulation |

| Enthalpy of Formation (ΔHf) | -950.5 kJ/mol | DFT (B3LYP/6-31G) |

| Gibbs Free Energy of Formation (ΔGf) | -830.2 kJ/mol | DFT (B3LYP/6-31G) |

Table 2: Comparative Experimental Equilibrium Constants for Aldehyde-Bisulfite Adducts

This table provides context by showing experimentally determined equilibrium constants for other aldehydes, highlighting the generally favorable nature of this reaction.

| Aldehyde | Equilibrium Constant (Keq) (M-1) | Temperature (°C) |

| Acetaldehyde | (6.90 ± 0.54) × 105 | 25 |

| Benzaldehyde | 6.2 x 103 | 25 |

Factors Influencing the Equilibrium

The stability and formation of the this compound adduct are highly dependent on the reaction conditions.

pH

The pH of the solution is the most critical factor. The adduct is most stable in neutral to weakly acidic conditions.[1]

-

Acidic Conditions (pH < 4): The addition of a strong acid shifts the equilibrium to the left, favoring the dissociation of the adduct. The bisulfite ion is protonated to form sulfurous acid (H₂SO₃), which is unstable and decomposes to sulfur dioxide (SO₂) and water. The removal of the bisulfite reactant drives the reverse reaction, regenerating heptanal.

-

Neutral to Weakly Acidic Conditions (pH 4-7): This pH range generally favors the formation of the stable adduct.

-

Basic Conditions (pH > 8): In the presence of a strong base, the equilibrium also shifts to the left, regenerating the aldehyde.[2] The hydroxide ions react with the bisulfite, disrupting the equilibrium.

Table 3: Qualitative Stability of this compound Adduct Across Different pH Ranges

| pH Range | Stability | Predominant Sulfur(IV) Species | Equilibrium Shift |

| < 2 | Low | SO₂ | Favors Reactants |

| 2 - 6 | High | HSO₃⁻ | Favors Product |

| > 7 | Low | SO₃²⁻ | Favors Reactants |

Temperature

The formation of the adduct is an exothermic process. Therefore, lower temperatures favor the formation of the adduct, while higher temperatures can be used to reverse the reaction and regenerate the aldehyde. Excessive heat can drive the equilibrium towards the reactants.

Experimental Protocols

Detailed experimental protocols are essential for the study and application of the this compound adduct formation. The following sections outline methodologies for adduct formation, purification, regeneration, and quantitative analysis.

Protocol 1: Formation and Isolation of this compound Adduct

This protocol is adapted from general procedures for aliphatic aldehydes.[3][4]

Objective: To form the this compound adduct and isolate it as a solid.

Materials:

-

Heptanal

-

Sodium Metabisulfite (Na₂S₂O₅) or Sodium Bisulfite (NaHSO₃)

-

Ethanol

-

Water

-

Diethyl ether or Hexane (for washing)

-

Stir plate and magnetic stir bar

-

Beaker or flask

-

Büchner funnel and filter paper

Procedure:

-

Prepare a saturated solution of sodium bisulfite in a water/ethanol mixture (e.g., 1:1 v/v).

-

In a separate flask, dissolve heptanal in a minimal amount of ethanol.

-

Slowly add the sodium bisulfite solution to the heptanal solution while stirring vigorously at room temperature.

-

Continue stirring for 30-60 minutes. The formation of a white precipitate indicates the formation of the adduct.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid adduct by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol and then with diethyl ether or hexane to remove any unreacted heptanal and other organic impurities.

-

Dry the solid adduct under vacuum.

References

- 1. researchgate.net [researchgate.net]

- 2. Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Workup [chem.rochester.edu]

- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Heptanal Sodium Bisulfite: A Technical Guide to pH-Dependent Equilibrium and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanal sodium bisulfite, an adduct formed from the reaction of heptanal with sodium bisulfite, serves as a crucial intermediate in the purification of aldehydes and as a stabilized form of heptanal for various applications, including in the pharmaceutical and flavor industries. The stability of this adduct is paramount for its effective use and is highly contingent on the pH of the solution. This technical guide provides an in-depth analysis of the stability of this compound across a range of pH values, outlines detailed experimental protocols for its characterization, and presents the underlying chemical principles governing its formation and dissociation.

Core Concepts: The pH-Dependent Equilibrium

The formation of this compound is a reversible nucleophilic addition reaction. The stability of the resulting α-hydroxyalkanesulfonate is dictated by the equilibrium between the reactants (heptanal and bisulfite) and the product (the adduct). This equilibrium is profoundly influenced by the pH of the solution, which governs the speciation of the sulfur(IV) components, namely sulfur dioxide (SO₂), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻).

The reaction is most favorable in neutral to weakly acidic conditions, where the bisulfite ion (HSO₃⁻) is the predominant species. In strongly acidic or alkaline environments, the equilibrium shifts, leading to the dissociation of the adduct back into its constituent aldehyde and bisulfite/sulfite forms.

Qualitative Stability Profile

Based on established principles for aldehyde-bisulfite adducts, the stability of this compound across different pH ranges can be summarized as follows[1]:

| pH Range | Environment | Adduct Stability | Predominant State |

| < 4 | Strongly Acidic | Low | Dissociation favored |

| 4 - 6 | Weakly Acidic | High | Adduct is stable |

| 7 | Neutral | Moderate | Equilibrium is sensitive |

| > 8 | Alkaline | Very Low | Prompt dissociation |

Quantitative Stability Data (Analogous Compounds)

For instance, studies on the benzaldehyde-bisulfite adduct have determined thermodynamic and kinetic parameters, offering a model for understanding the stability of similar adducts[2][3]. The stability constants for other aldehydes, such as acetaldehyde and hydroxyacetaldehyde, have also been determined and show a strong dependence on the aldehyde's structure[4]. It is generally observed that aliphatic aldehydes form stable adducts with bisulfite[1].

Experimental Protocols

To rigorously assess the stability of this compound, a combination of spectroscopic and chromatographic techniques can be employed. Below are detailed methodologies for key experiments.

Determination of pH-Dependent Equilibrium by UV-Vis Spectrophotometry

This method is adapted from protocols used for studying benzaldehyde-bisulfite adducts and relies on the difference in UV absorbance between the free aldehyde and the adduct[2][3].

Objective: To determine the equilibrium constant (Keq) for the formation of this compound at various pH values.

Materials:

-

This compound

-

Heptanal

-

Sodium bisulfite

-

Buffer solutions (pH 2, 4, 6, 7, 8, 10)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of heptanal of known concentration in a suitable solvent (e.g., ethanol).

-

Prepare a stock solution of sodium bisulfite of known concentration in deionized water.

-

-

Preparation of Reaction Mixtures:

-

In a series of volumetric flasks, add a known amount of the heptanal stock solution.

-

Add varying, known amounts of the sodium bisulfite stock solution to each flask.

-

Bring each flask to volume with a buffer solution of a specific pH. Prepare a separate series for each pH to be tested.

-

Allow the solutions to equilibrate for a predetermined time at a constant temperature.

-

-

UV-Vis Measurement:

-

Measure the absorbance of each solution at the λmax of heptanal (around 230-240 nm, to be determined experimentally). The formation of the adduct leads to a decrease in the absorbance at this wavelength.

-

-

Calculation of Equilibrium Constant:

-

Using the Beer-Lambert law and the initial concentrations of heptanal and bisulfite, calculate the equilibrium concentrations of free heptanal, free bisulfite, and the this compound adduct.

-

Calculate the equilibrium constant (Keq) for each pH value using the formula: Keq = [this compound] / ([Heptanal] * [HSO₃⁻])

-

Stability-Indicating HPLC Method for Kinetic Analysis

This method can be adapted from established HPLC methods for the analysis of sodium bisulfite and aldehydes to monitor the concentration of the adduct and its dissociation products over time[5][6].

Objective: To determine the rate of decomposition of this compound at different pH values.

Materials:

-

This compound

-

Buffer solutions (pH 2, 4, 6, 7, 8, 10)

-

HPLC system with a suitable detector (e.g., UV or RI)

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., acetonitrile/water gradient)

-

Autosampler vials

Procedure:

-

Preparation of Sample Solutions:

-

Dissolve a known amount of this compound in each of the buffer solutions to create sample solutions of known initial concentration.

-

-

Time-Course Analysis:

-

At time zero, and at regular intervals thereafter, inject an aliquot of each sample solution into the HPLC system.

-

Monitor the chromatograms for the appearance and disappearance of peaks corresponding to the this compound adduct, free heptanal, and any degradation products.

-

-

Quantification:

-

Develop and validate a quantification method for the adduct and free heptanal using standard solutions of known concentrations.

-

Determine the concentration of the this compound adduct remaining at each time point for each pH.

-

-

Kinetic Analysis:

-

Plot the concentration of the adduct versus time for each pH.

-

Determine the order of the decomposition reaction and calculate the rate constant (k) at each pH value.

-

NMR Spectroscopy for Structural and Equilibrium Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of the adduct and for studying the equilibrium in situ[7].

Objective: To confirm the structure of the this compound adduct and to observe the equilibrium shift as a function of pH.

Materials:

-

This compound

-

Deuterated buffer solutions (e.g., D₂O with appropriate salts to control pD, which is analogous to pH)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a sample of this compound in a deuterated buffer of a specific pD.

-

-

¹H NMR Analysis:

-

Acquire the ¹H NMR spectrum. The disappearance of the aldehydic proton signal of heptanal (typically around 9.7 ppm) and the appearance of a new signal for the proton on the carbon bearing the hydroxyl and sulfonate groups are indicative of adduct formation.

-

-

pH Titration:

-

By carefully adding deuterated acid or base, the pD of the NMR sample can be changed, and the corresponding shifts in the equilibrium can be observed by the changes in the relative integrals of the signals for the free aldehyde and the adduct.

-

Visualizations

Reaction Mechanism

The formation of this compound proceeds via a nucleophilic addition of the bisulfite ion to the carbonyl carbon of heptanal.

Caption: Reversible formation of this compound.

Experimental Workflow for Stability Analysis

The following diagram illustrates the logical flow of the experimental work to determine the stability of this compound.

Caption: Workflow for analyzing this compound stability.

Conclusion

The stability of this compound is critically dependent on the pH of its environment. It exhibits maximum stability in weakly acidic to neutral conditions and readily dissociates under strongly acidic or alkaline conditions. For researchers, scientists, and drug development professionals, a thorough understanding and quantification of this pH-dependent stability are essential for optimizing purification processes, ensuring the stability of formulations, and controlling the release of the active aldehyde. The experimental protocols outlined in this guide provide a robust framework for the comprehensive analysis of this compound stability, enabling informed decisions in research and development.

References

- 1. repositorio.ufba.br [repositorio.ufba.br]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation (Conference) | OSTI.GOV [osti.gov]

- 4. Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties (Journal Article) | OSTI.GOV [osti.gov]

- 5. High-performance liquid chromatographic determination of hexanal and heptanal in human blood by ultrasound-assisted headspace liquid-phase microextraction with in-drop derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the Reaction of Bisulfite with Unsaturated Aldehydes in a Beer Model System Using Nuclear Magnetic Resonance Spectroscopy. [asbcnet.org]

CAS number 13495-04-0 chemical properties.

An In-depth Technical Guide to the Chemical Properties of CAS number 13495-04-0 (Heptaldehyde Sodium Bisulfite)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptaldehyde sodium bisulfite (CAS No. 13495-04-0), also known as sodium 1-hydroxyheptane-1-sulfonate, is a crystalline powder recognized for its antifungal properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its proposed mechanism of antifungal action. The information is presented to support research and development activities in the pharmaceutical and life sciences sectors.

Chemical and Physical Properties

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 13495-04-0[1][2][3] |

| IUPAC Name | sodium 1-hydroxyheptane-1-sulfonate[2] |

| Synonyms | Heptaldehyde sodium bisulfite, Heptanal sodium bisulfite[2][3][4] |

| Molecular Formula | C₇H₁₅NaO₄S[1][2][3] |

| Molecular Weight | 218.25 g/mol [2] |

| Canonical SMILES | CCCCCCC(O)S(=O)(=O)[O-].[Na+] |

| InChI Key | QATUVRLKFKBGMW-UHFFFAOYSA-M[5] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Bright white crystalline powder[1] |

| Melting Point | Data not available (decomposes) |

| Boiling Point | Data not available (non-volatile)[1] |

| Density | Data not available |

| Solubility | Moderately soluble in water, somewhat soluble in methanol, practically insoluble in ethanol and ether.[4] |

Spectroscopic Data (Expected)

While specific spectra for Heptaldehyde Sodium Bisulfite are not widely published, the expected characteristics based on its structure and data from analogous aldehyde-bisulfite adducts are described below.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the aldehyde proton signal (typically ~9.6-9.8 ppm for heptaldehyde). Appearance of a new signal for the proton on the carbon bearing the hydroxyl and sulfonate groups (~4.0 - 5.0 ppm).[5] |

| ¹³C NMR | Disappearance of the carbonyl carbon signal of heptaldehyde. Appearance of a new signal for the carbon single-bonded to oxygen and sulfur (~80 - 95 ppm).[5] |

| IR Spectroscopy | Disappearance of the strong C=O stretching absorption of heptaldehyde (around 1715-1730 cm⁻¹). Appearance of strong S=O stretching absorptions. |

| UV-Vis Spectroscopy | Disappearance of the n→π* absorption of the carbonyl group of heptaldehyde upon adduct formation.[5] |

Experimental Protocols

Synthesis of Heptaldehyde Sodium Bisulfite

This protocol is adapted from general procedures for the formation of aldehyde-bisulfite adducts.

Objective: To synthesize Heptaldehyde Sodium Bisulfite from heptaldehyde and sodium bisulfite.

Materials:

-

Heptaldehyde (C₇H₁₄O)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Ethanol

-

Deionized water

-

Ice bath

-

Separatory funnel

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

Procedure:

-

Prepare a saturated solution of sodium bisulfite in deionized water.

-

Dissolve heptaldehyde in an equal volume of diethyl ether.

-

Combine the heptaldehyde solution and the saturated sodium bisulfite solution in a separatory funnel.

-

Shake the funnel vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with small portions of cold ethanol to remove any unreacted heptaldehyde.

-

Follow with a wash of diethyl ether to aid in drying.

-

Dry the product under vacuum to remove residual solvents.

Diagram of Synthesis Workflow:

Determination of Solubility

This protocol outlines a general method for determining the qualitative solubility of Heptaldehyde Sodium Bisulfite.

Objective: To determine the solubility of Heptaldehyde Sodium Bisulfite in various solvents.

Materials:

-

Heptaldehyde Sodium Bisulfite

-

Deionized water

-

Methanol

-

Ethanol

-

Diethyl ether

-

Test tubes and rack

-

Vortex mixer

-

Spatula

Procedure:

-

Label four test tubes with the names of the solvents: Water, Methanol, Ethanol, and Diethyl Ether.

-

Add approximately 2 mL of each solvent to its respective test tube.

-

Add a small, accurately weighed amount (e.g., 10 mg) of Heptaldehyde Sodium Bisulfite to each test tube.

-

Vortex each test tube for 30 seconds.

-

Observe and record whether the solid has dissolved completely.

-

If the solid has dissolved, add another weighed amount and repeat step 4 and 5 until the solid no longer dissolves.

-

If the solid has not dissolved, gently warm the test tube and observe any changes in solubility.

-

Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solute dissolved.

Antifungal Activity and Mechanism of Action

Heptaldehyde sodium bisulfite is known to be an effective antifungal agent, particularly against dermatophytes such as those from the Trichophyton genus, which are responsible for common skin infections.[1]

The antimicrobial action of sulfites, the active component of Heptaldehyde Sodium Bisulfite, is believed to occur through several mechanisms:

-

Disruption of Protein Structure: Sulfites can react with disulfide bonds in proteins, leading to their cleavage. This can inactivate essential enzymes and disrupt the structural integrity of the fungal cell.

-

Interaction with Nucleic Acids: Sulfites have the potential to interact with and damage nucleic acids, interfering with fungal replication and protein synthesis.

-

Reduction of Cellular ATP: The presence of sulfites has been shown to decrease the levels of adenosine triphosphate (ATP) within microbial cells, thereby depleting the cell's energy supply.[6][7]

-

Cell Membrane Damage: Some studies suggest that sulfonate compounds can cause damage to the fungal cell membrane, leading to a loss of cellular contents and ultimately cell death.[8][9]

The overall effect is a fungistatic or fungicidal action, depending on the concentration and the specific fungal species.

Diagram of Proposed Antifungal Signaling Pathway:

Conclusion

Heptaldehyde sodium bisulfite is a well-defined chemical entity with established utility as an antifungal agent. This guide has provided a summary of its known chemical and physical properties, along with adaptable experimental protocols for its synthesis and characterization. The proposed mechanisms of its antifungal activity, rooted in the chemical reactivity of sulfites, offer a foundation for further investigation and development of novel therapeutic applications. The data and diagrams presented herein are intended to serve as a valuable resource for professionals engaged in chemical and pharmaceutical research.

References

- 1. naturalfungicide.com [naturalfungicide.com]

- 2. This compound | C7H15NaO4S | CID 23674994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound [drugfuture.com]

- 5. This compound | 13495-04-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-candida activity of sodium sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sodium lignosulfonate causes cell membrane perturbation in the human fungal pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Heptanal Using Sodium Bisulfite

Introduction

The purification of aldehydes is a critical step in many organic syntheses, ensuring the removal of impurities that could interfere with subsequent reactions or compromise the purity of the final product. One classic and effective method for aldehyde purification is the formation of a sodium bisulfite adduct. This technique leverages the reversible nucleophilic addition of bisulfite to the carbonyl group of an aldehyde, forming a crystalline or water-soluble adduct that can be easily separated from non-aldehydic impurities. The purified aldehyde can then be regenerated from the adduct under mild conditions. Heptanal, a valuable aliphatic aldehyde, can be efficiently purified using this method.[1]

This document provides detailed application notes and experimental protocols for the purification of heptanal using sodium bisulfite, including both traditional aqueous and modern non-aqueous regeneration methods.

Principle of Purification

The purification process involves three main stages:

-

Adduct Formation: Heptanal reacts with sodium bisulfite in a suitable solvent to form the heptanal sodium bisulfite adduct. This adduct is typically a solid or is soluble in an aqueous phase.

-

Separation: The adduct is separated from the organic impurities by filtration if it precipitates, or by liquid-liquid extraction if it is water-soluble.[2][3]

-

Regeneration: The purified heptanal is regenerated from the adduct by decomposition, which can be achieved by treatment with an acid or a base in an aqueous medium, or by using a non-aqueous method.[4][5]

The overall chemical transformation is illustrated in the following diagram:

Caption: General workflow for the purification of heptanal using sodium bisulfite.

Data Presentation

The efficiency of aldehyde purification using sodium bisulfite can be evaluated based on the yield of the adduct formation and the yield and purity of the regenerated aldehyde. The following table summarizes quantitative data from studies on aldehyde purification using bisulfite adducts.

| Aldehyde | Method of Adduct Formation | Method of Regeneration | Purity of Regenerated Aldehyde | Yield | Reference |

| 4-(4-carbomethoxyphenyl)butanal | Sodium bisulfite in ethyl acetate/ethanol | TMS-Cl in acetonitrile | >99.5% | Quantitative | [6] |

| Hydrocinnamaldehyde | Not specified | TMS-Cl in acetonitrile | High | High | [7] |

| Phenylacetaldehyde | Not specified | TMS-Cl in acetonitrile | High | High | [7] |

| 2,2-dichlorohexanal | Not specified | TMS-Cl in acetonitrile | High | Good (for regeneration) | [7] |

| Various aromatic aldehydes | Saturated aqueous sodium bisulfite in methanol | Not specified (focus on removal) | - | High removal rates | [8] |

| Various aliphatic aldehydes | Saturated aqueous sodium bisulfite in DMF | Not specified (focus on removal) | - | Improved removal rates | [8] |

Experimental Protocols

Protocol 1: Purification of Heptanal via Aqueous Regeneration

This protocol describes the classical method for purifying heptanal using sodium bisulfite with subsequent regeneration in an aqueous basic solution.[2]

Materials:

-

Impure Heptanal

-

Sodium Bisulfite (NaHSO₃)

-

Methanol

-

Diethyl ether (or other suitable organic solvent like hexanes)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

10% Sodium hydroxide solution (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Filtration apparatus (if adduct precipitates)

-

Round-bottom flask

-

Rotary evaporator

Procedure:

Part A: Formation and Isolation of the this compound Adduct

-

Dissolve the impure heptanal in a minimal amount of a water-miscible solvent such as methanol or THF. For aliphatic aldehydes, DMF can also be effective.[2][8]

-

Prepare a saturated aqueous solution of sodium bisulfite.

-

Slowly add the saturated sodium bisulfite solution to the heptanal solution while stirring vigorously.

-

Continue stirring for 30-60 minutes. The bisulfite adduct may precipitate as a white solid. If it does, proceed to step 5a. If it remains in solution, proceed to step 5b.

-

a) Isolation by Filtration:

-

If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystalline adduct by vacuum filtration and wash it with a small amount of cold diethyl ether to remove organic impurities.[3]

-

Air-dry the adduct. b) Isolation by Extraction:

-

Transfer the mixture to a separatory funnel.

-

Add diethyl ether and shake the funnel.

-

Separate the aqueous layer containing the water-soluble bisulfite adduct from the organic layer containing the impurities.

-

Wash the aqueous layer with a fresh portion of diethyl ether to remove any remaining impurities.

-

Part B: Regeneration of Purified Heptanal

-

Transfer the isolated bisulfite adduct (solid or aqueous solution) to a round-bottom flask.

-

Add a sufficient amount of water to dissolve the adduct if it is in solid form.

-

Slowly add a 10% sodium hydroxide solution or a saturated sodium bicarbonate solution while stirring until the solution is basic (pH > 8). This will decompose the adduct and regenerate the heptanal.[2] Alternatively, a dilute mineral acid can be used.[5]

-

The regenerated heptanal will form an organic layer.

-

Transfer the mixture to a separatory funnel and extract the heptanal with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the purified heptanal.

Caption: Workflow for heptanal purification via aqueous regeneration.

Protocol 2: Purification of Heptanal via Nonaqueous Regeneration

This protocol is particularly useful for aldehydes that are sensitive to aqueous acidic or basic conditions. It utilizes chlorotrimethylsilane (TMS-Cl) for the regeneration step.[4][6]

Materials:

-

Impure Heptanal

-

Sodium Bisulfite (NaHSO₃)

-

Ethyl acetate

-

Ethanol

-

Chlorotrimethylsilane (TMS-Cl)

-

Acetonitrile

-

Filtration apparatus

-

Round-bottom flask

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Part A: Formation and Isolation of the this compound Adduct

-

Dissolve the impure heptanal in a mixture of ethyl acetate and ethanol (e.g., 2:1 v/v).[4]

-

Add solid sodium bisulfite to the solution and stir vigorously at room temperature. The reaction progress can be monitored by techniques like TLC or GC.

-

The this compound adduct will precipitate as a solid.

-

Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethyl acetate to remove impurities.

-

Dry the adduct under vacuum.

Part B: Nonaqueous Regeneration of Purified Heptanal

-

Place the dried bisulfite adduct in a dry round-bottom flask under an inert atmosphere.

-

Add anhydrous acetonitrile to the flask to form a slurry.

-

Add at least 2 equivalents of chlorotrimethylsilane (TMS-Cl) to the slurry.[4]

-

Heat the mixture to 40-60°C and stir until the reaction is complete (monitor by TLC or GC). The reaction is often rapid.

-

Cool the reaction mixture to room temperature. Sodium chloride will precipitate.

-

Filter the mixture to remove the precipitated sodium chloride and other solid byproducts.

-

The filtrate contains the purified heptanal in acetonitrile. The solvent can be carefully removed by distillation or rotary evaporation to yield the pure aldehyde.

Caption: Workflow for heptanal purification via non-aqueous regeneration.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling heptanal, organic solvents, and TMS-Cl.

-

Sodium bisulfite can release sulfur dioxide gas, which is toxic and corrosive.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Chlorotrimethylsilane is corrosive and reacts with moisture; handle it with care under an inert atmosphere.

Conclusion

The use of sodium bisulfite adducts is a robust and versatile method for the purification of heptanal. The choice between aqueous and non-aqueous regeneration protocols depends on the stability of the aldehyde and the specific requirements of the synthesis. The traditional aqueous method is simple and effective for many applications, while the non-aqueous method provides a powerful alternative for sensitive substrates, often resulting in high yields and purity.[6][7] By following these detailed protocols, researchers can effectively purify heptanal for use in research, development, and manufacturing.

References

- 1. This compound | 13495-04-0 | Benchchem [benchchem.com]

- 2. Workup [chem.rochester.edu]

- 3. reddit.com [reddit.com]

- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]

- 5. Q9. Explain why \mathrm { NaHSO } _ { 3 } is used for the purification of.. [askfilo.com]

- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Precipitation of Heptanal Bisulfite Adduct for Purification

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The purification of aldehydes is a critical step in many organic syntheses and is essential for ensuring the purity of final products in drug development. One common impurity in aldehyde preparations is the corresponding carboxylic acid, formed via oxidation. The formation of a solid bisulfite adduct is a classical and effective method for the separation and purification of aldehydes, such as heptanal, from reaction mixtures and impurities.[1][2] This technique relies on the nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde, forming a crystalline α-hydroxyalkanesulfonate, commonly known as a bisulfite adduct.[1] This adduct is often insoluble in the reaction medium and can be easily separated by filtration.[3][4] The purified aldehyde can then be regenerated by treating the adduct with an acid or a base.[2][4] This application note provides a detailed protocol for the precipitation of the heptanal bisulfite adduct and the subsequent regeneration of pure heptanal.

Experimental Protocols

Protocol for the Precipitation of Heptanal Bisulfite Adduct

This protocol describes the formation and precipitation of the heptanal bisulfite adduct from a mixture, followed by its isolation.

Materials:

-

Heptanal (crude or impure)

-

Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)

-

Methanol or Ethanol

-

Deionized water

-

Hexanes (or other non-polar solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator

Procedure:

-

Dissolution of Heptanal: In a flask, dissolve the crude heptanal in a minimal amount of a water-miscible organic solvent like methanol or ethanol.[2][3] The use of a co-solvent enhances the interaction between the aqueous bisulfite and the organic aldehyde.[3][5]

-

Preparation of Bisulfite Solution: Prepare a saturated aqueous solution of sodium bisulfite. This can be done by dissolving sodium bisulfite in deionized water until no more solid dissolves.

-

Adduct Formation and Precipitation:

-

Transfer the heptanal solution to a separatory funnel.

-

Add the saturated sodium bisulfite solution to the separatory funnel. An excess of the bisulfite solution is typically used.[1]

-

Shake the mixture vigorously for 30-60 seconds.[3] A white precipitate of the heptanal bisulfite adduct should form.[3][4] The mixture may become cloudy or form a thick slurry.[3]

-

-

Isolation of the Adduct:

-

If a significant amount of precipitate has formed, isolate the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol or hexanes to remove any unreacted organic impurities.

-

Air-dry the crystalline adduct.

-

Protocol for the Regeneration of Pure Heptanal

This protocol describes the decomposition of the isolated bisulfite adduct to recover the purified heptanal.

Materials:

-

Heptanal bisulfite adduct (from Protocol 1)

-

10% Sodium hydroxide (NaOH) solution or 10% Hydrochloric acid (HCl)

-

Hexanes or diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Beakers and Erlenmeyer flasks

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Adduct Decomposition:

-

Suspend the filtered heptanal bisulfite adduct in water in a flask.

-

While stirring, slowly add either a 10% sodium hydroxide solution until the pH is strongly basic, or a 10% hydrochloric acid solution until the mixture is acidic.[2] This will reverse the equilibrium and decompose the adduct, regenerating the heptanal.[1] The solid adduct will dissolve as the reaction proceeds.

-

-

Extraction of Heptanal:

-

Transfer the aqueous solution to a separatory funnel.

-

Extract the regenerated heptanal with a non-polar organic solvent such as hexanes or diethyl ether (perform 2-3 extractions for optimal recovery).

-

-

Washing and Drying:

-

Combine the organic layers.

-

Wash the combined organic extracts with a saturated brine solution to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Solvent Removal:

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the purified heptanal.

-

Data Presentation

The efficiency of aldehyde purification via bisulfite adduct precipitation can be high, though yields can vary depending on the specific aldehyde and the reaction conditions. The following table summarizes representative yields for the purification of various aldehydes using this method, as reported in the literature.

| Aldehyde | Purification Method | Reported Yield | Reference |

| Benzaldehyde | Adduct Precipitation | Not specified, used for removal | [6] |

| Various Fatty Aldehydes | Adduct Precipitation | 31-90% | [7] |

| n-Butyraldehyde | Adduct to Oxime | 72.4% (for the oxime) | [8] |

| p-Chlorobenzaldehyde | Adduct to Oxime | 82.3% (for the oxime) | [8] |

| Benzaldehyde | Adduct to Oxime | 86.5% (for the oxime) | [8] |

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical reaction pathway for the formation of the heptanal bisulfite adduct and the experimental workflow for the purification process.

Caption: Reaction pathway for the formation of the heptanal bisulfite adduct.

Caption: Workflow for the purification of heptanal via bisulfite adduct precipitation.

References

- 1. Heptanal sodium bisulfite | 13495-04-0 | Benchchem [benchchem.com]

- 2. Workup [chem.rochester.edu]

- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. CN101671267A - Method for directly converting addition product of sodium bisulfite of aldehyde or aliphatic methyl ketone into corresponding oxime - Google Patents [patents.google.com]

Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are a common class of organic compounds widely utilized in chemical synthesis. However, their presence as unreacted starting materials or byproducts can pose significant challenges in the purification of final products. This application note details a robust and efficient liquid-liquid extraction protocol for the selective removal of aldehydes from organic mixtures using sodium bisulfite. The method is based on the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble bisulfite adduct, which can then be easily separated into an aqueous phase. This technique is particularly valuable for purifying compounds that are sensitive to other purification methods like chromatography.[1][2][3]

The reaction is highly selective for aldehydes and certain reactive ketones, allowing for a clean separation from other organic molecules.[1][2][4][5] The key to this protocol's success lies in the use of a water-miscible organic solvent to facilitate the reaction between the aldehyde and the aqueous sodium bisulfite, followed by the addition of a water-immiscible organic solvent to perform the extraction.[1][2][5][6]

Principle of the Method

The core of this purification technique is the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde. This reaction forms a stable, ionic bisulfite adduct (a salt) that is readily soluble in water.[1][4] The other non-aldehyde components of the mixture remain in the organic phase. The two phases can then be separated, effectively removing the aldehyde from the desired organic product. The reaction is reversible, and the aldehyde can be regenerated from the aqueous layer by treatment with a base, if desired.[1][4][5]

Experimental Protocols

This section provides detailed methodologies for the removal of aromatic and aliphatic aldehydes from organic mixtures.

Materials and Equipment

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard laboratory glassware

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Sodium hydroxide (NaOH) solution (for aldehyde recovery)

Protocol 1: Removal of Aromatic Aldehydes

This protocol is optimized for the removal of aromatic aldehydes.

-

Dissolution: Dissolve the organic mixture containing the aromatic aldehyde in a minimal amount of a water-miscible solvent like methanol. For example, dissolve a 1:1 mixture of the aldehyde and the compound to be purified in approximately 5 mL of methanol.[5]

-

Reaction: Transfer the solution to a separatory funnel. Add 1 mL of a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds to ensure intimate mixing and facilitate the formation of the bisulfite adduct.[5]

-

Extraction: To the separatory funnel, add 25 mL of deionized water and 25 mL of a water-immiscible organic solvent, such as a 10% ethyl acetate in hexanes solution. Shake the funnel vigorously again to perform the liquid-liquid extraction.[5]

-

Phase Separation: Allow the layers to separate completely. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct, while the upper organic layer will contain the purified desired compound.

-

Work-up: Drain the lower aqueous layer. Wash the organic layer with deionized water to remove any residual water-soluble impurities.

-

Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Removal of Aliphatic Aldehydes

For less reactive aliphatic aldehydes, dimethylformamide (DMF) is a more effective water-miscible solvent.[2][4][5]

-

Dissolution: Dissolve the organic mixture in DMF.

-

Reaction and Extraction: Follow the same steps as in Protocol 1 (steps 2-6), substituting DMF for methanol as the initial solvent.

Protocol 3: Aldehyde Recovery (Optional)

If the aldehyde needs to be recovered, the aqueous layer from the extraction can be treated as follows:

-

Basification: Transfer the aqueous layer containing the bisulfite adduct to a clean separatory funnel. Add an organic solvent like ethyl acetate. Slowly add a sodium hydroxide solution while monitoring the pH with a pH strip until the solution is strongly basic (pH 12).[5] This will reverse the bisulfite addition reaction, regenerating the free aldehyde.

-

Extraction: Shake the funnel to extract the liberated aldehyde into the organic layer.

-

Work-up: Separate the layers and wash the organic layer with water. Dry the organic layer over a drying agent and concentrate it to recover the aldehyde.

Data Presentation